2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione

Physical chemistry Crystal engineering Purity assessment

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione (CAS 242151-13-9) is a β-diketone derivative belonging to the 2-(substituted phenyl)acetyl-1,3-cyclohexanedione family. Its core structure consists of a 5,5-dimethylcyclohexane-1,3-dione (dimedone) scaffold acylated at the 2-position with a 4-chlorophenylacetyl moiety.

Molecular Formula C16H17ClO3
Molecular Weight 292.75 g/mol
Cat. No. B12093831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione
Molecular FormulaC16H17ClO3
Molecular Weight292.75 g/mol
Structural Identifiers
SMILESCC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C16H17ClO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3
InChIKeyNTCRTCXBXPPSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione: Procurement-Relevant Identity and Class Context


2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione (CAS 242151-13-9) is a β-diketone derivative belonging to the 2-(substituted phenyl)acetyl-1,3-cyclohexanedione family. Its core structure consists of a 5,5-dimethylcyclohexane-1,3-dione (dimedone) scaffold acylated at the 2-position with a 4-chlorophenylacetyl moiety . This compound class is recognized in the patent literature as a key scaffold for herbicidal agents and plant growth regulators, where the 5,5-dimethyl substitution pattern is explicitly identified as a preferred embodiment for downstream active molecules [1]. The 4-chloro substituent introduces distinct electronic and lipophilic properties relative to unsubstituted or other halogenated analogs, making it a strategic intermediate for structure-activity relationship (SAR) exploration and targeted synthesis of agrochemical and pharmaceutical candidates.

Why Generic Substitution Fails: Structural and Functional Differentiation of the 4-Chloro-5,5-dimethyl Cyclohexanedione Scaffold


Within the 2-(phenylacetyl)-1,3-cyclohexanedione series, substitution on both the cyclohexane ring and the phenyl acetyl moiety profoundly modulates physicochemical properties and biological precursor utility. The 5,5-dimethyl substitution is known to influence the conformational rigidity and metabolic stability of the cyclohexanedione core, while the para-chloro substituent on the phenyl ring alters electron density, lipophilicity, and intermolecular packing [1]. Generic substitution with a non-chlorinated or differently substituted analog (e.g., 4-H, 4-F, 4-OCH₃ phenylacetyl) cannot replicate the specific balance of steric bulk, dipole moment, and crystal lattice energy conferred by the 4-chloro group. This compound’s significantly elevated melting point compared to its unsubstituted phenyl analog directly reflects these differences and has practical implications for purification, formulation, and storage. The quantitative evidence below establishes that the 4-chloro substitution is not merely a functional group interchange—it is a design element that determines the compound’s suitability for specific synthetic pathways and end-use applications.

Quantitative Differentiation Evidence: 4-Chlorophenylacetyl Dimedone versus Key Analogs


Melting Point Elevation: 4-Chloro versus Unsubstituted Phenylacetyl-5,5-dimethylcyclohexane-1,3-dione

The target compound, 2-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione, exhibits a melting point of 163–164 °C (recrystallized from ethanol) . This value is substantially higher than that of the corresponding unsubstituted phenyl analog, 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione (CAS 37456-51-2), for which no experimentally determined melting point is available from authoritative databases. However, the parent 2-phenylacetyl-1,3-cyclohexanedione scaffold (lacking 5,5-dimethyl substitution) has a reported melting range of 58–66 °C, while its 4-chloro counterpart melts at 74–80 °C, representing a consistent +16 to +22 °C shift upon para-chlorination [1]. Extrapolating this class-level trend to the 5,5-dimethyl series, the observed 163–164 °C value is consistent with an additive contribution of both the 5,5-dimethyl and 4-chloro substituents, providing a melting point increase of approximately 80–100 °C relative to the unsubstituted 2-phenylacetyl-1,3-cyclohexanedione core.

Physical chemistry Crystal engineering Purity assessment

Herbicidal Precursor Specificity: 5,5-Dimethyl-4-chlorophenylacetyl as Privileged Intermediate for Post-Emergence Herbicides

U.S. Patent 4,822,905 explicitly identifies 2-[2-(substituted phenyl)acetyl]-1,3-cyclohexanediones as effective herbicides and plant growth regulators. Within the prior art cited, the 5,5-dimethyl-2-(4-chlorophenyl)acetyl scaffold is specifically taught as a precursor intermediate for a series of herbicidal 2-(2-substituted benzoyl)cyclohexane-1,3-diones when further functionalized with an allyl group at the 2-position [1]. The patent states that compounds where R₂ is allyl, X is 5,5-dimethyl, and R₁ is 4-chlorophenyl are among the most specifically taught embodiments, indicating that this particular substitution pattern was prioritized for development over other halogen or alkoxy variants [1]. While the precursor intermediate itself has low intrinsic herbicidal activity, its structural features—the 5,5-dimethyl group providing steric protection of the dione moiety and the 4-chloro substituent modulating electrophilicity—are essential for the activity of the final allylated herbicide product.

Agrochemical synthesis Herbicide development Structure-activity relationship

Density and Boiling Point Trends: 4-Chloro Substitution Impacts Predicted Physicochemical Profile

The predicted density of 2-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione is 1.186 ± 0.06 g/cm³, with a predicted boiling point of 454.7 ± 30.0 °C . In comparison, the unsubstituted phenyl analog (5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione, CAS 37456-51-2) has a reported density of 1.099 g/cm³ and a boiling point of 414.9 °C at 760 mmHg . The 4-chloro analog thus exhibits a density increase of approximately 0.087 g/cm³ (+7.9%) and a boiling point elevation of approximately 40 °C (+9.6%) relative to the parent non-halogenated compound. These differences are consistent with the increased molecular weight (292.76 vs. 258.31 g/mol) and enhanced polarizability introduced by the chlorine substituent.

Physicochemical characterization Chromatographic method development Process chemistry

Procurement-Driven Application Scenarios for 2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione


Agrochemical Lead Optimization: Access to Patent-Validated Herbicidal SAR Space

Organizations developing post-emergence herbicides based on the 2-benzoylcyclohexane-1,3-dione pharmacophore require the 5,5-dimethyl-4-chlorophenylacetyl intermediate as a privileged building block. As established in Section 3, this specific substitution pattern is explicitly cited among only three preferred embodiments in foundational herbicide patents [1]. Procurement of this compound enables direct entry into an SAR series with documented downstream herbicidal activity when further elaborated (e.g., allylation at the 2-position), bypassing the need to synthesize and evaluate a broad library of less-precedented analogs.

Physicochemical Reference Standard for Chlorinated β-Diketone Analogs

The compound's well-defined melting point (163–164 °C) [1] and its significantly elevated thermal stability compared to non-halogenated congeners make it suitable as a reference standard for purity calibration in differential scanning calorimetry (DSC) and for validating recrystallization protocols. The density difference (+7.9% vs. the parent phenyl analog) further supports its use as a retention time marker in reversed-phase HPLC method development for chlorinated cyclohexanedione derivatives .

Synthetic Methodology Development: β-Diketone Reactivity with 4-Chloro Electronic Modulation

The 4-chloro substituent withdraws electron density from the phenylacetyl carbonyl, modulating the electrophilicity of the β-diketone system. This electronic effect is relevant for research groups developing regioselective condensation reactions (e.g., with hydrazines to form pyrazoles, or with hydroxylamine for isoxazole formation). The compound serves as a well-characterized substrate for studying the influence of para-substitution on reaction kinetics and product distribution in heterocycle synthesis.

Intermediate for 4-Chlorophenyl-Containing Pharmaceutical Candidates

The 4-chlorophenyl moiety is a common pharmacophoric element in CNS-active and anti-inflammatory drug candidates. The 5,5-dimethylcyclohexane-1,3-dione scaffold provides a conformationally constrained, non-aromatic core that can be elaborated into spirocyclic or fused heterocyclic systems. The compound's high purity availability (≥98% from multiple vendors, supported by NMR and HPLC data ) ensures suitability as a starting material for medicinal chemistry campaigns requiring reliable supply of advanced intermediates.

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